molecular formula C25H19NO B4745775 N-2-biphenylyl-2-biphenylcarboxamide

N-2-biphenylyl-2-biphenylcarboxamide

Cat. No. B4745775
M. Wt: 349.4 g/mol
InChI Key: DUFMYDFLSBNXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-biphenylyl-2-biphenylcarboxamide, also known as BP 2.0, is a synthetic compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. BP 2.0 has been studied extensively for its ability to modulate various biological systems, including the immune system, the endocrine system, and the nervous system. In 0, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-biphenylcarboxamide 2.0 is not fully understood, but it is believed to involve the modulation of various biological systems, including the immune system, the endocrine system, and the nervous system. N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been shown to bind to various receptors, including the estrogen receptor, the androgen receptor, and the dopamine receptor. N-2-biphenylyl-2-biphenylcarboxamide 2.0 has also been shown to inhibit the activity of various enzymes, including aromatase and monoamine oxidase.
Biochemical and Physiological Effects
N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of the immune response, and the modulation of neurotransmitter activity. N-2-biphenylyl-2-biphenylcarboxamide 2.0 has also been shown to have anti-inflammatory effects and to modulate the activity of various hormones, including estrogen and androgen.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-2-biphenylcarboxamide 2.0 has several advantages for lab experiments, including its synthetic accessibility, its ability to modulate various biological systems, and its potential applications in various fields. However, N-2-biphenylyl-2-biphenylcarboxamide 2.0 also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-2-biphenylyl-2-biphenylcarboxamide 2.0, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, and the investigation of its potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of N-2-biphenylyl-2-biphenylcarboxamide 2.0 and its potential side effects.

Scientific Research Applications

N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been studied extensively for its potential applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. In immunology, N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been shown to modulate the immune response, including the activation of T cells and the production of cytokines. In neuroscience, N-2-biphenylyl-2-biphenylcarboxamide 2.0 has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin.

properties

IUPAC Name

2-phenyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-25(23-17-8-7-15-21(23)19-11-3-1-4-12-19)26-24-18-10-9-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFMYDFLSBNXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
N-2-biphenylyl-2-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-2-biphenylyl-2-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.